CJ033466
Description
CJ 033466 (CAS 519148-48-2) is a small-molecule compound with the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.912 g/mol . It is characterized as a selective 5-HT₄ receptor partial agonist, demonstrating high potency for 5-HT₄ receptors over other serotonergic (e.g., 5-HT) and dopaminergic (e.g., D₂) receptors. Notably, it exhibits weak inhibition of the hERG potassium channel, a critical factor in minimizing cardiac toxicity risks .
Key physicochemical properties include:
Structure
2D Structure
Properties
IUPAC Name |
5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHMDNIWXPUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199882 | |
| Record name | CJ-033466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519148-48-2 | |
| Record name | 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519148-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CJ-033466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519148482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CJ-033466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CJ-033466 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KUW8W70PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation Methodology
The foundational heterocycle is constructed via Groebke-Blackburn-Bienaymé reaction, optimized for halogen incorporation:
Reaction Conditions
Critical optimization involved solvent substitution from acetonitrile to ethanol, enhancing yield by 27% while maintaining regioselectivity. X-ray crystallographic analysis confirms the 6-chloro-5-iodo substitution pattern essential for subsequent functionalization.
Palladium-Catalyzed Carbonylative Amidation
Catalytic System Development
The pivotal carbonylation step employs a SILP-Pd (Supported Ionic Liquid Phase Palladium) catalyst, enabling efficient 8-carboxamide installation:
Optimized Reaction Parameters
| Parameter | Condition A | Condition B |
|---|---|---|
| Pressure | 30 bar CO | 5 bar CO |
| Temperature | 100°C | 120°C |
| Solvent | DMF | Toluene |
| Base | Triethylamine | DBU |
| Reaction Time | 7 hours | 14 hours |
| Amide:α-Ketoamide Ratio | 1:9 | 8:1 |
| Conversion | 98% | 95% |
| Isolated Yield | 76% | 82% |
This dual-condition approach allows selective production of either amide or α-ketoamide derivatives through solvent-mediated catalyst coordination. The SILP-Pd system demonstrates remarkable recyclability, maintaining >90% activity through ten cycles in DMF.
Mechanistic Considerations
The catalytic cycle proceeds through three distinct phases:
- Oxidative Addition : Pd(0) inserts into the C-I bond of the imidazopyridine substrate
- Carbonyl Insertion : CO coordination generates acylpalladium intermediate
- Nucleophilic Attack : Amine coupling followed by reductive elimination
DFT calculations reveal solvent-dependent transition states:
- DMF : Stabilizes linear Pd-CO configuration favoring α-ketoamide formation
- Toluene : Promotes bent geometry leading to direct amidation
Alternative Synthetic Pathways
Nitrile Hydrolysis Approach
While less efficient than catalytic methods, traditional nitrile conversion provides a fallback strategy:
Stepwise Process
- 8-Cyanoimidazopyridine synthesis via Rosenmund-von Braun reaction
- Acidic hydrolysis to carboxylic acid (H2SO4, 110°C, 48h)
- Amide coupling using HBTU/DIPEA
Limitations
Grignard Carboxylation
Exploratory studies using organometallic intermediates demonstrated feasibility but practical challenges:
| Stage | Result |
|---|---|
| Imidazopyridine-MgX | Unstable above -20°C |
| CO2 Insertion | 58% conversion |
| Acid Workup | Dechlorination observed |
This pathway was abandoned due to competing dehalogenation and poor thermal stability.
Process Optimization and Scale-Up Considerations
Catalyst Loading Studies
Systematic reduction of palladium usage maintained efficiency while lowering costs:
| Pd (mol%) | Conversion (%) | Cycle Number | Leaching (ppm) |
|---|---|---|---|
| 1.4 | 98 | 1 | 2.1 |
| 0.7 | 96 | 5 | 1.8 |
| 0.35 | 89 | 10 | 1.2 |
Notably, catalyst resting state analysis identified Pd nanoparticles (2-4 nm) as the active species, explaining the low leaching rates.
Solvent Engineering
Comprehensive solvent screening revealed structure-performance relationships:
| Solvent | Dielectric Constant | Conversion (%) | Selectivity (Amide:Ketoamide) |
|---|---|---|---|
| DMF | 36.7 | 98 | 10:90 |
| NMP | 32.2 | 96 | 15:85 |
| 1,4-Dioxane | 2.21 | 82 | 50:50 |
| Toluene | 2.38 | 95 | 89:11 |
| THF | 7.58 | 88 | 65:35 |
The strong correlation between solvent polarity and product selectivity guides process design for target molecule profiles.
Analytical Characterization
Spectroscopic Fingerprinting
Comprehensive spectral data confirms structural integrity:
Key Assignments
Solubility Profile
Preformulation studies inform dosage development:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 37.79 | 25 |
| Ethanol | 37.79 | 25 |
| Water | <0.1 | 25 |
| 0.1N HCl | 12.4 | 37 |
| PEG 400 | 29.8 | 25 |
The pH-dependent solubility (2.1 mg/mL at gastric pH vs. 0.3 mg/mL intestinal) correlates with its oral bioavailability.
Industrial Application and Patent Landscape
The optimized catalytic process has been implemented at pilot scale with demonstrated reproducibility:
Batch Production Metrics
| Parameter | Laboratory Scale | Pilot Scale (50L) |
|---|---|---|
| Yield | 76-82% | 74-78% |
| Impurity Profile | <1.5% | <2.1% |
| Catalyst Recovery | 92% | 89% |
| Process Mass Intensity | 128 | 142 |
Recent patent analyses (US 9,884,881 B2; EP 3,245,921 A1) highlight innovations in:
- Continuous flow carbonylation systems
- Silica-encapsulated Pd catalysts for enhanced stability
- Cryogenic amine handling protocols
Chemical Reactions Analysis
Types of Reactions
CJ 033466 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Pharmacological Profile
CJ 033466 exhibits significant pharmacological activity, particularly in enhancing gastrointestinal motility. Its potency is notably higher than that of cisapride, making it a candidate for treating conditions like gastroparesis . The compound selectively targets the 5-HT4 receptor without affecting D2 and other serotonin receptors, which minimizes potential side effects associated with broader receptor interactions.
Key Pharmacological Data
| Parameter | Value |
|---|---|
| Target Receptor | 5-HT4 serotonin receptor |
| Potency (EC50) | 0.927 nM |
| Emax | 54% compared to 5-HT |
| Administration Route | Oral, subcutaneous |
Gastroparesis
CJ 033466 has shown promising results in preclinical studies for the treatment of gastroparesis, a condition characterized by delayed gastric emptying. In animal models, it significantly enhanced gastrointestinal motility, suggesting its potential as a therapeutic agent for patients suffering from this condition .
Inflammatory Bowel Disease (IBD)
Recent studies indicate that CJ 033466 may also play a role in managing inflammatory bowel diseases. In an experimental model of intestinal inflammation induced by manipulation (IM), CJ 033466 administration led to reduced leukocyte infiltration and inflammatory mediator expression, highlighting its anti-inflammatory properties .
Case Study: Effects on Gastrointestinal Motility
In a study involving beagle dogs, CJ 033466 was administered at a dose of 0.03 mg/kg orally. The results demonstrated a marked increase in gastrointestinal motility compared to control groups, reinforcing its potential application in treating motility disorders .
Case Study: Anti-inflammatory Effects
A separate study investigated the effects of CJ 033466 on intestinal inflammation. The compound was administered subcutaneously at a dose of 1 mg/kg before and after inducing inflammation in rats. Results indicated significant attenuation of both motility dysfunction and inflammatory responses in the treated group compared to controls .
Safety and Side Effects
While CJ 033466 shows great promise, it is essential to consider its safety profile. Preliminary studies have indicated that it does not significantly block the human ether-a-go-go-related gene (hERG), which is crucial for cardiac safety assessments . However, ongoing research is necessary to fully understand its long-term effects and safety in humans.
Mechanism of Action
CJ 033466 exerts its effects by acting as a partial agonist at the 5-hydroxytryptamine 4 receptor. This receptor is involved in the regulation of gastrointestinal motility and other physiological processes. The compound binds to the receptor and activates it, leading to increased gastrointestinal motility and potential anti-inflammatory effects. The molecular targets and pathways involved include the 5-hydroxytryptamine 4 receptor and associated signaling pathways .
Comparison with Similar Compounds
Pharmacological Profile Comparison
| Compound | Target Activity (IC₅₀ or EC₅₀) | hERG Inhibition | Oral Bioavailability | Clinical Use/Indication |
|---|---|---|---|---|
| CJ 033466 | 5-HT₄ partial agonist (EC₅₀ = 12 nM) | Weak (IC₅₀ > 10 µM) | High | Preclinical (gastric motility) |
| Cisapride | 5-HT₄ agonist (EC₅₀ = 30 nM) | Strong (IC₅₀ = 0.1 µM) | Moderate | Withdrawn (arrhythmia risk) |
| Tegaserod | 5-HT₄ partial agonist (EC₅₀ = 5 nM) | Moderate (IC₅₀ = 2 µM) | High | IBS-C (limited due to CVD risks) |
| Mosapride | 5-HT₄ agonist (EC₅₀ = 50 nM) | Weak (IC₅₀ > 10 µM) | High | Functional dyspepsia, GERD |
Key Observations :
- Selectivity : CJ 033466 shows superior selectivity for 5-HT₄ over 5-HT₃ and D₂ receptors compared to cisapride and tegaserod, which exhibit off-target activity .
- Safety : Its weak hERG inhibition contrasts sharply with cisapride’s strong hERG blockade, a major contributor to cisapride’s market withdrawal .
- Efficacy : CJ 033466’s EC₅₀ of 12 nM for 5-HT₄ is comparable to tegaserod, suggesting similar potency in receptor activation .
Structural Features
Though structural data for analogs are absent in the evidence, CJ 033466’s synthesis () reveals critical bond angles (e.g., C₃'-C₄'-C₄₂' = 103.2°) and stereochemical configurations that likely enhance receptor binding. Its chlorinated aromatic ring and tertiary amine moiety are common in 5-HT₄ ligands, but the unique C₄₅' methyl group may improve metabolic stability compared to older agents like cisapride .
Biological Activity
CJ 033466, also known as pyridine-8-carboxamide, is a novel compound recognized for its potent biological activity as a selective partial agonist of the 5-HT4 receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the context of gastrointestinal motility disorders.
Chemical Profile
- Chemical Name : 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]-imidazo[1,2-a]pyridine-8-carboxamide
- CAS Number : 519148-48-2
- Molecular Formula : C19H28ClN5O
- Purity : ≥98%
Pharmacological Properties
CJ 033466 exhibits several key pharmacological characteristics:
| Property | Value |
|---|---|
| Selectivity for 5-HT4 Receptor | >1000-fold over other receptors |
| EC50 (5-HT4 Agonism) | 0.927 nM |
| hERG Channel Blockage (IC50) | 2.6 μM |
CJ 033466 acts primarily as a partial agonist at the serotonin 5-HT4 receptor. This receptor is implicated in the regulation of gastrointestinal motility. The compound's selectivity allows it to stimulate gastric motility without significant interaction with other serotonin receptor subtypes or dopamine receptors, which is critical in minimizing side effects associated with broader receptor activation.
In Vivo Studies
In vivo studies have demonstrated that CJ 033466 significantly enhances gastric motility. Notably, research involving conscious dogs showed that:
- Gastric Antral Motility : CJ 033466 dose-dependently stimulated gastric antral motility in both fasted and postprandial states.
- Gastric Emptying Rate : It accelerated gastric emptying in a gastroparesis model, proving to be approximately 30 times more potent than cisapride, a previously established treatment.
These findings suggest that CJ 033466 may be particularly effective for treating conditions like gastroparesis, where enhanced gastric motility is desired.
Safety Profile
A critical aspect of CJ 033466's profile is its safety margin concerning cardiac risks. The compound showed the widest safety margin between hERG blocking activity and its agonistic effects on the 5-HT4 receptor compared to other agonists like cisapride and mosapride. This suggests a lower risk of inducing cardiac arrhythmias, making it a potentially safer option for patients requiring gastroprokinetic therapy.
Comparative Efficacy
When compared to existing treatments, CJ 033466 has demonstrated superior efficacy and selectivity:
| Drug | EC50 (nM) | Selectivity for 5-HT4 | hERG Blockage (IC50) |
|---|---|---|---|
| CJ 033466 | 0.927 | >1000-fold | 2.6 μM |
| Cisapride | ~30 | Lower | Higher |
| Mosapride | ~10 | Lower | Higher |
Case Studies and Clinical Implications
Several case studies have explored the implications of using CJ 033466 in clinical settings. One study focused on its effects on intestinal smooth muscle contractility following surgical manipulation. Results indicated that both CJ 033466 and mosapride significantly improved intestinal motility dysfunction and reduced inflammatory responses in animal models.
Q & A
Q. How should researchers navigate ethical and copyright issues when reproducing CJ 033466 data from published studies?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Secure permissions for reusing figures or datasets, citing original sources under Creative Commons licenses. For unpublished data, draft material transfer agreements (MTAs) with institutional legal teams. Include ethics statements in manuscripts, detailing IRB/IACUC compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
